Flubendiamide

Catalog No.
S641495
CAS No.
272451-65-7
M.F
C23H22F7IN2O4S
M. Wt
682.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubendiamide

CAS Number

272451-65-7

Product Name

Flubendiamide

IUPAC Name

1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide

Molecular Formula

C23H22F7IN2O4S

Molecular Weight

682.4 g/mol

InChI

InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35)

InChI Key

ZGNITFSDLCMLGI-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4
In water, 29.9 ug/L at 20 °C

Synonyms

NNI 0001; RIL 038; Synapse; Synapse (insecticide); Takumi; Belt; Fame; Fame (insecticide); N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C

The exact mass of the compound Flubendiamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (g/l, 20 °c): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4in water, 29.9 ug/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of organofluorine insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Flubendiamide is a pioneering phthalic acid diamide insecticide that selectively targets the ryanodine receptor (RyR) in lepidopteran pests, triggering uncontrolled intracellular calcium release and rapid muscle paralysis [1]. From a procurement and formulation perspective, Flubendiamide is characterized by its extreme lipophilicity, low aqueous solubility, and exceptional hydrolytic stability across a broad pH range [2]. These physicochemical properties make it an ideal active pharmaceutical ingredient (API) for stable aqueous suspension concentrates (SC) and water-dispersible granules (WG). Unlike broader-spectrum neurotoxins, Flubendiamide offers a highly restricted taxonomic activity profile, providing formulators with a targeted, ecologically favorable active ingredient that minimizes off-target toxicity while maintaining potent efficacy against resistant agricultural pests [1].

While buyers might consider substituting Flubendiamide with anthranilic diamides like Chlorantraniliprole or Cyantraniliprole due to their shared RyR target, such generic substitution fails in both toxicological and resistance-management contexts. Flubendiamide possesses a unique bipartite binding requirement, engaging both the C-terminal transmembrane domain and the N-terminal sequence of the insect RyR, which structurally differentiates its mode of action from anthranilic diamides[1]. Furthermore, Flubendiamide exhibits a significantly narrower spectrum of activity—almost exclusively targeting Lepidoptera—and demonstrates a vastly superior mammalian safety margin, failing to activate mammalian RyR1 even at extreme concentrations[1]. Substituting Flubendiamide with a broader-spectrum diamide compromises targeted ecological safety profiles, alters formulation stability parameters, and eliminates a crucial rotational mechanism needed to disrupt localized cross-resistance in field applications.

Exceptional Mammalian Safety Margin via Receptor Selectivity

Flubendiamide demonstrates profound species selectivity at the receptor level, distinguishing it from other diamide classes. In comparative in vitro assays expressing recombinant ryanodine receptors, Flubendiamide failed to induce calcium release in mammalian RyR1 at concentrations up to 200 μM [1]. In contrast, the anthranilic diamide Chlorantraniliprole begins to induce calcium responses in mammalian receptors at concentrations exceeding 10 μM [1]. This quantitative difference underscores Flubendiamide's superior safety profile for non-target organisms and handlers.

Evidence DimensionMammalian RyR1 Activation Threshold
Target Compound DataNo activation up to 200 μM
Comparator Or BaselineChlorantraniliprole (>10 μM activation threshold)
Quantified Difference>20-fold higher concentration threshold for mammalian receptor activation
ConditionsRecombinant mammalian RyR1 expressed in HEK293 cells, calcium imaging assay

A higher mammalian activation threshold significantly reduces occupational hazard classifications, streamlining regulatory approval and handling requirements during procurement and large-scale formulation.

Hydrolytic Stability for Extended Formulation Shelf-Life

For agrochemical formulators, the hydrolytic stability of an active ingredient dictates the viability of aqueous formulations. Flubendiamide is highly stable to hydrolysis across a wide environmental and processing pH range [1]. Unlike older ester-based insecticides or less stable neurotoxins that rapidly degrade in aqueous suspension concentrates, Flubendiamide maintains its structural integrity, with degradation driven primarily by photolysis rather than hydrolysis[1]. This stability ensures that water-based formulations retain their labeled active ingredient concentration over extended storage periods.

Evidence DimensionHydrolytic Degradation Resistance
Target Compound DataHydrolytically stable across standard formulation pH ranges
Comparator Or BaselineHydrolytically labile ester-based insecticides (rapid aqueous degradation)
Quantified DifferenceNear-zero hydrolytic degradation under standard laboratory and formulation conditions
ConditionsAqueous solutions, absence of direct photolytic stress

Exceptional hydrolytic stability allows procurement teams to confidently source Flubendiamide for liquid suspension concentrates (SC) without risking premature active ingredient degradation during extended supply chain storage.

Distinct Binding Architecture for Resistance Management

Flubendiamide's interaction with the insect ryanodine receptor requires a unique structural conformation that differentiates it from anthranilic diamides. Photoaffinity labeling and deletion mutant studies reveal that while Flubendiamide incorporates into the C-terminal transmembrane domain (amino acids 4111–5084), it strictly requires the N-terminal sequence (residues 183–290) for channel activation [1]. Anthranilic diamides like Chlorantraniliprole do not share this exact N-terminal dependency [1]. This distinct bipartite binding architecture means that specific target-site mutations affecting one diamide class may not uniformly confer cross-resistance to Flubendiamide.

Evidence DimensionReceptor Domain Dependency
Target Compound DataRequires both C-terminal (4111–5084) and N-terminal (183–290) domains
Comparator Or BaselineChlorantraniliprole (primarily C-terminal dependent)
Quantified DifferenceDistinct N-terminal structural requirement for activation
ConditionsChimeric and deletion mutant silkworm RyR (sRyR) expressed in vitro

Procuring Flubendiamide provides formulators with a structurally distinct rotational active ingredient, essential for mitigating field resistance against heavily utilized anthranilic diamides.

Ecotoxicological Profile and Aquatic Solubility Limits

Flubendiamide's extreme lipophilicity and low aqueous solubility provide a built-in ecotoxicological safeguard compared to highly soluble agrochemicals. Environmental risk assessments demonstrate that acute toxicity to freshwater fish is fundamentally limited by the compound's maximum aqueous solubility [1]. Furthermore, its low solubility renders it relatively immobile in soil, significantly reducing the risk of groundwater leaching[1]. In contrast, broader-spectrum, high-solubility insecticides pose a substantially higher risk of acute aquatic toxicity and subsurface mobility following heavy rainfall or irrigation.

Evidence DimensionAcute Freshwater Fish Toxicity vs. Solubility
Target Compound DataNo acute effects observed up to the absolute limit of solubility
Comparator Or BaselineHigh-solubility broad-spectrum insecticides (measurable LC50 well within soluble range)
Quantified DifferenceToxicity truncated by physical solubility limits, preventing lethal aqueous concentrations
ConditionsAcute exposure assays using SC formulation in freshwater fish models

Low soil mobility and solubility-limited aquatic toxicity make Flubendiamide the preferred procurement choice for agricultural applications in ecologically sensitive or groundwater-protected regions.

Aqueous Suspension Concentrate (SC) Manufacturing

Due to its exceptional hydrolytic stability across standard formulation pH ranges, Flubendiamide is highly suited for the large-scale manufacturing of aqueous suspension concentrates (SC) [1]. Formulators can leverage this stability to produce liquid products with extended shelf lives, avoiding the complex encapsulation or non-aqueous solvent systems required for hydrolytically labile insecticides.

Lepidoptera-Specific Integrated Pest Management (IPM) Formulations

Because Flubendiamide exhibits a massive >20-fold safety margin for mammalian receptors and lacks activity against beneficial insects, it is the premier choice for targeted IPM formulations [2]. Procurement for ecological agriculture should prioritize Flubendiamide over broader-spectrum anthranilic diamides to ensure strict lepidopteran control without disrupting local beneficial arthropod populations.

Resistance-Breaking Rotational Crop Protection

Flubendiamide's unique requirement for the RyR N-terminal sequence (residues 183–290) differentiates its binding mechanics from Chlorantraniliprole [2]. This makes it an essential active ingredient for rotational crop protection programs designed to break localized pest resistance. Agricultural chemical suppliers procure Flubendiamide specifically to formulate alternating spray schedules that prevent pests from adapting to a single diamide binding site.

Color/Form

White crystalline powder

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

682.02332 Da

Monoisotopic Mass

682.02332 Da

Heavy Atom Count

38

Density

1.659 at 20 °C

LogP

log Kow = 4.2 at 25 °C

Melting Point

217.5-220.7 °C

UNII

GEV84ZI4K6

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 194 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 194 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts...
Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR.
Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death.

Vapor Pressure

<7.5X10-7 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

272451-65-7

Absorption Distribution and Excretion

Flubendiamide (purified to 99.6% purity for non-labeled a.i. and for (14)C-labeled on the phthalic acid ring) was administered once by gavage (aqueous suspension of 2% sodium carboxymethylcellulose containing 0.4% Tween 80) to F-344 (F344/DuCrj) rats provided with biliary cannulae. Three males and 6 females received 2 mg/kg in the definitive study. (Additional rats were dosed twice at 16-hr intervals with 20 mg/kg a.i. to facilitate characterization of metabolites.) Investigators determined the excretion of label in bile, urine, feces over 48 hours, and determined the residues in gastrointestinal tract contents, in the rinsed gastrointestinal tract, the liver, and in residual carcass. Investigators also identified the major metabolites in bile, feces, and gastrointestinal tract contents at 48 hours. Absorption was slow: contents of the gastrointestinal tract at 48 hours contained 60% and 51% of administered label in males and females, respectively. Bile contained 11.1% and 3.3% of administered label in males and females, respectively. Feces in these cannulated rats contained 12.8% and 11.0% of administered label in males and females. Urine contained only 0.75% and 0.15% of administered label in males and females: thus urinary metabolites were not assessed in this study. Parent flubendiamide was the dominant component of (feces plus gastrointestinal content) in both sexes (94% of label recovered from these sources in males, and 99% in females). ...
Typically sets of 4 non-fasted rats/sex were gavage-dosed daily for 14 days with Flubendiamide (NNI-0001), (14)C-labeled on the phthalic acid ring, radiochemical purity after purification of 99.2%, in an aqueous suspension of 2% sodium carboxymethylcellulose containing 0.4% Tween 80. This study assessed ADME features including quantification of major metabolites. Rats were sacrificed either 9 hr, 24 hr, or 168 hr after the final (14th) dosing. Results from the present study should be compared to the primary single dose study (DPR Document No. 53013-0179, Record No. 226611). There was no substantial change in blood or plasma levels when comparing rats sampled 24 hr after 1, 6, or 13 daily doses. Distribution to tissues between 9 hr and 168 hr after repetitive dosing for 14 days found that label was moving through the g.i. tract more slowly in the present study than in the single-dose study during the first 24 hr. At 24 hours in the present study, much more of the label remained in the intestinal contents than was the case in the single-dose study. Also, tissue levels were not decreasing as rapidly in this study from 9 hr to 24 hr after dosing compared to the single dose study. By 7 days after dosing, tissue levels in the two studies were comparable. Overall absorption in the present study appeared to be markedly lower than was observed in the single dose study, based on percent of administered label found in the urine. This appears to reflect comparatively low absorption of a dose administered to non-fasted animals. ...
Typically sets of 4 fasted rats/sex were dosed once by gavage with Flubendiamide (NNI-0001), (14)C-labeled on either the phthalic acid ring or (to a limited extent) on the aniline ring, radiochemical content after purification > 99.5%, in an aqueous suspension of 1% sodium carboxymethylcellulose containing 0.2% Tween 80. This study assessed ADME features including identification of major metabolites following treatment with either 2 or 200 mg/kg flubendiamide. There was no significant excretion of label into expired air. Over 90% of administered dose was excreted in feces regardless of dose or sex. Although urine was a minor route (< 2% of administered dose), males consistently passed more label in urine than did females. High dose levels led to markedly reduced absorption. There was no obvious difference in excretion patterns and there were minimal differences in metabolite chromatograms between the two labeled forms, indicating that there was very little cleavage dividing major portions of the molecule. Tmax was 6 to 12 hours for blood and plasma. Tissue distribution of label was preferentially to the g.i. tract, liver and other highly perfused organs, and body fat. Low dose treatments found peak tissue levels in males several-fold higher than females. Tissue levels in males were lower by about 90% from 9 hrs to 24 hrs, and by another 90% from 24 hrs to 168 hrs. Females did not clear tissues as rapidly as males, however, so females had higher residual tissue concentrations at 168 hours than males. The primary substituent available for oxidation on flubendiamide is the methyl group on the aniline ring. The most common products were the benzyl alcohol (designated A-16) and the benzoic acid (designated A-18) of that methyl carbon. The less abundant intermediate benzaldehyde was designated as A-17. Substantial sex differences emerged in metabolic profiles. In the feces, the benzyl alcohol was the dominant metabolite in 2 mg/kg males (31-37% of administered dose), followed by parent flubendiamide (15-30% of administered dose), and the benzoic acid metabolite (15-16% of administered dose). In feces of 2 mg/kg females, 66% of administered dose was flubendiamide, 5-6% of administered dose was benzyl alcohol, and there was very little benzoic acid metabolite. There were no other major metabolites. Parent flubendiamide was the predominant labeled constituent in feces of both sexes at 200 mg/kg, indicating saturable absorption. Female rats were very slow to clear radioactivity: contrast liver label content in 2 mg/kg males dropping from 5.628% to 0.104% of administered dose at 9 hrs and 168 hrs after dosing vs. content in females of 1.623% and 1.305% of administered dose at the same sampling times. Female rats have limited hepatic metabolic capacity for flubendiamide, hence there was appreciable accumulation of parent flubendiamide in the livers of females at 24 hours (an order of magnitude more than all extractable metabolites combined). In males, very little parent flubendiamide was found in liver (less than half of the percent of dose represented by benzyl alcohol or benzaldehyde metabolites). Liver in males had smaller but measurable amounts of the sole identified product of cleavage between the two ring structures of flubendiamide (the aniline fragment).
F-344 (F344/DuCrj) rats and Crlj: CD1 (ICR) mice (4/species/sex/dosing period) were dosed with 200 mg/kg/day unlabeled flubendiamide, purity 96.7% by gavage in corn oil. Treatments were daily for 1, 7, or 14 days. Animals were sacrificed 24 hr after the final dose. Investigators determined concentrations of flubendiamide and of the iodophthalimide metabolite (A-14) in plasma, liver, and fat. Flubendiamide did not increase in the in these tissues over time in males. There was a marginal accumulation in females in all studied tissues, reaching steady state by day 7. A-14 appeared to be accumulating in fat in rats of both sexes, reaching steady state by day 7. Flubendiamide was always more concentrated in liver and fat than in plasma, and concentrations were much higher in females than in males. Day 7 concentrations of flubendiamide in liver and fat of male rats at day 7 were 1.3 and 8.9 mg/kg, respectively. Liver and fat concentrations in female rats were 26.7 and 68.0 mg/kg. A-14 concentrations in male and female rats for liver and fat at day 7 were identical at < 1.0 and 2.9 mg/kg, respectively. Flubendiamide concentrations on day 7 in liver and fat of male mice were 2.3 and 3.4 mg/kg, respectively. Corresponding levels in female mice were 2.4 and 1.9 mg/kg (i.e. much unlike the marked accumulation in female rats). A-14 levels were generally below quantification limits in both male and female mice. This study indicates that limited metabolic capacity of female rats toward flubendiamide and tendency to metabolize significant amounts of A-14 do not apply to either sex of mice.

Metabolism Metabolites

Typically sets of 4 non-fasted rats/sex were gavage-dosed daily for 14 days with Flubendiamide (NNI-0001), (14)C-labeled on the phthalic acid ring, radiochemical purity after purification of 99.2%, in an aqueous suspension of 2% sodium carboxymethylcellulose containing 0.4% Tween 80. This study assessed ADME features including quantification of major metabolites. Rats were sacrificed either 9 hr, 24 hr, or 168 hr after the final (14th) dosing. ... Females showed less metabolized label and greater longterm tissue retention of label than males, consistent with other studies. Parent flubendiamide comprised 82% and 91% of fecal metabolites in males and females, respectively. Relative proportions of remaining fecal label consisted of the benzyl alcohol metabolite (A-16) (7.2% of excreted radioactivity in males, and 2.2% in females), the benzoic acid metabolite (A-18) (2.8% of excreted radioactivity in males and below detection in females), with other metabolites uncharacterized or in very small amounts. This study reported quantifiable amounts of the iodophthalimide metabolite (A-14) of flubendiamide in fat. This metabolite, involving cleavage of all components distal to the phthalamide nitrogen, had not been found in measurable amounts in excreta.
Typically sets of 4 fasted rats/sex were dosed once by gavage with Flubendiamide (NNI-0001), (14)C-labeled on either the phthalic acid ring or (to a limited extent) on the aniline ring, radiochemical content after purification > 99.5%, in an aqueous suspension of 1% sodium carboxymethylcellulose containing 0.2% Tween 80. This study assessed ADME features including identification of major metabolites following treatment with either 2 or 200 mg/kg flubendiamide. There was no significant excretion of label into expired air. Over 90% of administered dose was excreted in feces regardless of dose or sex. Although urine was a minor route (< 2% of administered dose), males consistently passed more label in urine than did females. High dose levels led to markedly reduced absorption. There was no obvious difference in excretion patterns and there were minimal differences in metabolite chromatograms between the two labeled forms, indicating that there was very little cleavage dividing major portions of the molecule. Tmax was 6 to 12 hours for blood and plasma. Tissue distribution of label was preferentially to the g.i. tract, liver and other highly perfused organs, and body fat. Low dose treatments found peak tissue levels in males several-fold higher than females. Tissue levels in males were lower by about 90% from 9 hrs to 24 hrs, and by another 90% from 24 hrs to 168 hrs. Females did not clear tissues as rapidly as males, however, so females had higher residual tissue concentrations at 168 hours than males. The primary substituent available for oxidation on flubendiamide is the methyl group on the aniline ring. The most common products were the benzyl alcohol (designated A-16) and the benzoic acid (designated A-18) of that methyl carbon. The less abundant intermediate benzaldehyde was designated as A-17. Substantial sex differences emerged in metabolic profiles. In the feces, the benzyl alcohol was the dominant metabolite in 2 mg/kg males (31-37% of administered dose), followed by parent flubendiamide (15-30% of administered dose), and the benzoic acid metabolite (15-16% of administered dose). In feces of 2 mg/kg females, 66% of administered dose was flubendiamide, 5-6% of administered dose was benzyl alcohol, and there was very little benzoic acid metabolite. There were no other major metabolites. Parent flubendiamide was the predominant labeled constituent in feces of both sexes at 200 mg/kg, indicating saturable absorption. Female rats were very slow to clear radioactivity: contrast liver label content in 2 mg/kg males dropping from 5.628% to 0.104% of administered dose at 9 hrs and 168 hrs after dosing vs. content in females of 1.623% and 1.305% of administered dose at the same sampling times. Female rats have limited hepatic metabolic capacity for flubendiamide, hence there was appreciable accumulation of parent flubendiamide in the livers of females at 24 hours (an order of magnitude more than all extractable metabolites combined). In males, very little parent flubendiamide was found in liver (less than half of the percent of dose represented by benzyl alcohol or benzaldehyde metabolites). Liver in males had smaller but measurable amounts of the sole identified product of cleavage between the two ring structures of flubendiamide (the aniline fragment).
Flubendiamide (purified to 99.6% purity for non-labeled a.i. and for (14)C-labeled on the phthalic acid ring) was administered once by gavage (aqueous suspension of 2% sodium carboxymethylcellulose containing 0.4% Tween 80) to F-344 (F344/DuCrj) rats provided with biliary cannulae. Three males and 6 females received 2 mg/kg in the definitive study. (Additional rats were dosed twice at 16-hr intervals with 20 mg/kg a.i. to facilitate characterization of metabolites.) ... The only quantifiable metabolite observed in feces or gastrointestinal content was the benzyl alcohol metabolite, possibly resulting from intestinal microbial action of non-absorbed material. Much of the biliary profile in males consisted of oxidation products of the methyl group on the aniline ring ... . There was also some oxidation of the methyl groups between the phthalamide nitrogen and the sulfonyl group (including compounds designated A-19, A-20, A-25, and A-29 by investigators). Most commonly the oxidation products of the methyl group on the aniline ring were not conjugated, however it appears that oxidation of a methyl group between the phthalamide nitrogen and the sulfonyl group frequently was followed by glucuronide conjugation in males. Both sexes were capable of glutathione formation of parent compound, conjugation proposed by investigators to be on the phthalic ring. In females, glutathione conjugates (and downstream derivatives of the conjugation) were the dominant biliary metabolites. A cyclic acetal was observed in bile, particularly in males.
Rat, dog, mouse, and human microsomes (from both sexes in all species) were all able to metabolize flubendiamide to A-16, except for microsomes from female rats. (Human microsomes, but not rat microsomes, additionally produced small amounts of hydroxybenzoic acid metabolite, A-20, however metabolism to A-16 appears to be a valid indicator of overall flubendiamide metabolism.) Antisera to CYP isoforms tested in male rat microsomes found that anti-CYP3A2 sera had no effect on A-16 production, whereas anti-CYP2C11 markedly inhibited A-16 production. In contrast, recombinant microsomes expressing rat CYP3A2 produced A-16, whereas other isoforms including CYP2C11 recombinant microsomes did not. Antibody effects on human liver microsome activities found that anti-rat CYP3A2 and anti-human CYP3A4 caused similar and substantial inhibition in microsomes from male or female human liver (it was noted that anti-rat CYP3A2 was strongly reactive toward CYP3A4). Of 5 recombinant microsomes expressing human liver P450 isoforms evaluated for A-16 production, only CYP3A4 yielded measurable A-16.
F-344 (F344/DuCrj) rats and Crlj: CD1 (ICR) mice (4/species/sex/dosing period) were dosed with 200 mg/kg/day unlabeled flubendiamide, purity 96.7% by gavage in corn oil. Treatments were daily for 1, 7, or 14 days. Animals were sacrificed 24 hr after the final dose. ...Concentrations of flubendiamide and of the iodophthalimide metabolite (A-14) /were determined/ in plasma, liver, and fat. Flubendiamide did not increase in these tissues over time in males. There was a marginal accumulation in females in all studied tissues, reaching steady state by day 7. A-14 appeared to be accumulating in fat in rats of both sexes, reaching steady state by day 7. Flubendiamide was always more concentrated in liver and fat than in plasma, and concentrations were much higher in females than in males. Day 7 concentrations of flubendiamide in liver and fat of male rats at day 7 were 1.3 and 8.9 mg/kg, respectively. Liver and fat concentrations in female rats were 26.7 and 68.0 mg/kg. A-14 concentrations in male and female rats for liver and fat at day 7 were identical at < 1.0 and 2.9 mg/kg, respectively. Flubendiamide concentrations on day 7 in liver and fat of male mice were 2.3 and 3.4 mg/kg, respectively. Corresponding levels in female mice were 2.4 and 1.9 mg/kg (i.e. much unlike the marked accumulation in female rats). A-14 levels were generally below quantification limits in both male and female mice. This study indicates that limited metabolic capacity of female rats toward flubendiamide and tendency to metabolize significant amounts of A-14 do not apply to either sex of mice.

Wikipedia

Flubendiamide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Storage Conditions

Do not store for more than 30 consecutive days at an average daily temperature exceeding 100 °F. If allowed to freeze, shake well to ensure the product is homogenous before use. Store in original container and out of the reach of children, preferable in a locked storage area. Avoid cross contamination with other pesticides. /Belt SC Insecticide/
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of reach of children, preferably in a locked storage area. /Belt SC Insecticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

Explore Compound Types